molecular formula C8H17N3O B14645319 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide CAS No. 56582-09-3

3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide

Cat. No.: B14645319
CAS No.: 56582-09-3
M. Wt: 171.24 g/mol
InChI Key: HNZIGNLIXDEBOZ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is a chemical compound that features a hydrazine functional group attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide typically involves the reaction of 2,2-dimethylhydrazine with a suitable butenamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets. The hydrazine group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylhydrazine: Shares the hydrazine functional group but differs in its overall structure.

    2,2-Dimethylhydrazinylidene-pentanedioic acid: Another hydrazine derivative with distinct chemical properties.

Uniqueness

3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of hydrazine and butenamide functionalities sets it apart from other similar compounds.

Properties

CAS No.

56582-09-3

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C8H17N3O/c1-7(9-11(4)5)6-8(12)10(2)3/h6,9H,1-5H3

InChI Key

HNZIGNLIXDEBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C)C)NN(C)C

Origin of Product

United States

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